Ptaquiloside

描述

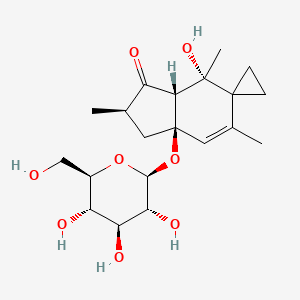

Ptaquiloside is a norsesquiterpene glucoside predominantly found in bracken ferns, particularly Pteridium aquilinum . It is recognized as the primary carcinogenic compound in these ferns, responsible for various biological effects such as haemorrhagic disease and bright blindness in livestock, as well as oesophageal and gastric cancer in humans . This compound is a colorless amorphous compound that is readily soluble in water and fairly soluble in ethyl acetate .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ptaquiloside involves complex organic reactions. One of the primary methods includes the extraction from bracken ferns followed by purification processes. The compound is isolated using chromatographic techniques and further purified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound is not widely established due to its carcinogenic nature. research laboratories often extract it from natural sources for study purposes. The extraction involves harvesting the ferns, followed by solvent extraction and chromatographic purification .

化学反应分析

Types of Reactions: Ptaquiloside undergoes several chemical reactions, including hydrolysis, oxidation, and reduction. Under acidic conditions, it gradually undergoes aromatization with the elimination of D-glucose to form ptaquilosin, which can further convert into pterosin B .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or slightly alkaline conditions.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

Reduction: Mild reduction can be performed using reducing agents like sodium borohydride.

Major Products Formed:

Ptaquilosin: Formed through the elimination of D-glucose.

Pterosin B: A stable product formed under weakly alkaline conditions.

科学研究应用

Toxicological Studies

Carcinogenic Properties

Ptaquiloside is recognized for its carcinogenic effects, particularly in livestock. Research has demonstrated that consumption of bracken fern by cattle can lead to bladder and intestinal cancers. The mechanism involves DNA damage and mutagenesis, as shown in studies where this compound induced DNA strand breaks and apoptosis in gastric epithelial cells . Epidemiological studies have linked bracken exposure to increased gastric cancer incidence in humans, underscoring the need for further investigation into its carcinogenic mechanisms .

Environmental Impact

this compound has been detected in various environmental matrices, including groundwater and agricultural products like milk and meat from animals fed with bracken fern . The toxin's persistence and bioaccumulation raise concerns about food safety and public health. Recent studies have focused on developing sensitive analytical methods for quantifying this compound in these matrices, which is crucial for monitoring exposure levels in humans and animals .

Analytical Methods

Quantitative Analysis

Advancements in analytical chemistry have led to the development of robust methods for detecting this compound. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS) have been validated for quantifying this compound in complex biological and environmental samples . These methods enable researchers to assess exposure risks effectively and contribute to regulatory frameworks aimed at mitigating the health impacts associated with this toxin.

Pharmacological Research

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties, suggesting potential applications in controlling pathogenic microorganisms. This aspect is particularly relevant in agricultural settings where bracken fern is prevalent, as it may influence soil microbial communities . Further research is needed to explore the therapeutic potential of this compound and its derivatives in combating infections.

Immunomodulatory Effects

Research has also begun to uncover the immunomodulatory effects of this compound. Preliminary findings suggest that it may influence immune responses, which could have implications for developing treatments for autoimmune diseases or enhancing vaccine efficacy . However, the dual nature of its effects—carcinogenic versus potential therapeutic—necessitates careful consideration in future pharmacological investigations.

Case Studies

作用机制

Ptaquiloside belongs to the group of illudane-type norsesquiterpenes, which include compounds like caudatoside, ptesculentoside, and hypoloside . These compounds share a similar illudane-type skeleton and a highly reactive cyclopropane moiety responsible for their genotoxicity . this compound is unique due to its widespread presence in bracken ferns and its significant carcinogenic potential .

相似化合物的比较

- Caudatoside

- Ptesculentoside

- Hypoloside

- Illudins (from Omphalotus illudens)

- CC-1065 (from Streptomyces zelensis)

Ptaquiloside’s unique combination of high solubility, environmental persistence, and potent carcinogenicity makes it a compound of significant interest in both environmental and medical research.

生物活性

Ptaquiloside, a potent carcinogenic compound derived from the bracken fern (Pteridium aquilinum), has garnered significant attention due to its biological activity and potential health risks. This article explores the mechanisms of action, toxicokinetics, and the implications of this compound exposure in various biological systems.

Chemical Structure and Properties

This compound is classified as a norsesquiterpenoid glucoside, characterized by a reactive cyclopropane ring in its structure. Its molecular formula is C20H30O10, with a molar mass of 398.45 g/mol. The compound exhibits high solubility in water and moderate solubility in organic solvents like ethyl acetate, with concentrations in bracken fern varying significantly based on plant age and organ type, typically ranging from 0 to 37 mg/g of dry matter .

Genotoxic Effects

This compound has been shown to induce DNA damage through several mechanisms:

- DNA Strand Breaks : Studies have demonstrated that this compound can cause selective strand breaks in DNA, leading to mutations and potential oncogenesis. In vitro experiments indicated that exposure to high concentrations (up to 60 μg/ml) resulted in significant reductions in cell viability and increased apoptosis in human gastric epithelial cells .

- Activation of DNA Damage Response : The compound activates key signaling pathways involved in the DNA damage response, including the ATR-Chk1 pathway. This activation leads to increased expression of proteins associated with DNA repair and cell cycle regulation, such as P53, which is crucial for maintaining genomic integrity .

Carcinogenicity

Epidemiological studies have linked this compound exposure to an increased risk of gastric cancer. In animal models, oral administration of bracken fern extracts resulted in the development of gastric tumors and preneoplastic lesions, underscoring the compound's carcinogenic potential . The mechanism involves direct interaction with DNA, leading to mutagenesis.

Toxicokinetics

The fate of this compound in biological systems has been investigated through various studies:

- Absorption and Metabolism : Following intravenous administration, this compound demonstrated a volume of distribution of approximately 1.3 L/kg and a mean residence time of about 4 hours. A significant portion is metabolized into non-toxic pterosin B .

- Excretion : Both this compound and its metabolites are primarily excreted via urine. Up to 41% of the administered dose can be detected in urine after intravenous administration .

Cattle Exposure

Research has shown that cattle consuming bracken fern develop bladder tumors due to this compound exposure. One study tracked the toxicokinetics of this compound in cattle and found that it could lead to genotoxic effects manifesting as tumors in the urinary system .

Human Health Implications

A notable case study highlighted the detection of this compound in milk from cows grazing on bracken fern. This finding raises concerns about human exposure through dairy products, particularly in regions where bracken is prevalent .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

属性

IUPAC Name |

(2R,3aR,7S,7aR)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O8/c1-9-6-20(28-17-15(25)14(24)13(23)11(8-21)27-17)7-10(2)19(4-5-19)18(3,26)16(20)12(9)22/h7,9,11,13-17,21,23-26H,4-6,8H2,1-3H3/t9-,11-,13-,14+,15-,16-,17+,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHSJPVUEZFIDE-YVPLJZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892005 | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87625-62-5 | |

| Record name | Ptaquiloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87625-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ptaquiloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087625625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ptaquiloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTAQUILOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0MN9S5699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。